

# In-Depth Technical Guide to the Pharmacological Profile of Flavaspidic Acid

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## Compound of Interest

Compound Name: *Flavaspidic acid*

Cat. No.: B085615

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## Abstract

**Flavaspidic acid**, a naturally occurring phloroglucinol derivative primarily isolated from the rhizomes of *Dryopteris* species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of **Flavaspidic acid**, with a focus on its antibacterial, antiviral, antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to serve as a valuable resource for researchers and professionals in drug discovery and development. While a substantial body of evidence highlights its potent antibacterial effects, particularly against drug-resistant staphylococcal strains, research into its other biological activities, pharmacokinetics, and comprehensive toxicological profile is ongoing. Data on closely related phloroglucinol compounds are included to provide a more complete, albeit predictive, profile where specific data for **Flavaspidic acid** is limited.

## Chemical and Physical Properties

**Flavaspidic acid** is a dimeric phloroglucinol with the chemical formula C<sub>24</sub>H<sub>30</sub>O<sub>8</sub> and a molecular weight of 446.49 g/mol. Several forms of **Flavaspidic acid** exist, including **Flavaspidic acid** AB, PB, and BB, which differ in their acyl side chains. These compounds are generally crystalline solids with poor water solubility.

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>30</sub> O <sub>8</sub>	<a href="#">[1]</a>
Molecular Weight	446.49 g/mol	<a href="#">[1]</a>
CAS Number	114-42-1	<a href="#">[1]</a>
LD <sub>50</sub> (oral, mice)	690 mg/kg	<a href="#">[1]</a>

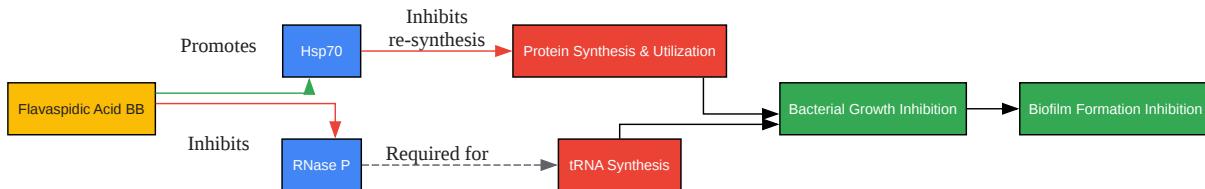
## Pharmacodynamics: Mechanism of Action and Biological Activities

**Flavaspidic acid** and its derivatives exhibit a broad spectrum of biological activities, with the most extensively studied being their antibacterial effects. Emerging evidence also points towards their potential as antiviral, antioxidant, anti-inflammatory, and anticancer agents.

### Antibacterial Activity

**Flavaspidic acid**, particularly **Flavaspidic acid BB**, has demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and other drug-resistant staphylococcal species.

#### Signaling Pathway of **Flavaspidic Acid BB**'s Antibacterial Action



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Caption: Antibacterial mechanism of **Flavaspidic acid BB**.

The primary mechanism of antibacterial action involves the modulation of key cellular processes. **Flavaspidic acid** BB has been shown to promote the activity of Heat shock protein 70 (Hsp70) and inhibit the activity of Ribonuclease P (RNase P).[\[2\]](#) This dual action disrupts protein synthesis and utilization as well as tRNA synthesis, ultimately leading to the inhibition of bacterial growth and biofilm formation.[\[2\]\[3\]](#)

#### Quantitative Antibacterial Data for **Flavaspidic Acid** BB

Bacterial Strain	MIC ( $\mu$ g/mL)	Reference
Staphylococcus haemolyticus (16 clinical strains)	5 - 480	<a href="#">[2][3]</a>

**Flavaspidic acid** BB also exhibits synergistic effects when combined with the antibiotic mupirocin, enhancing its anti-biofilm activity against *Staphylococcus epidermidis*.[\[4\]](#)

## Antiviral Activity

While specific data for **Flavaspidic acid** is limited, related phloroglucinols from *Dryopteris* species have shown promising antiviral activities.

#### Quantitative Antiviral Data for *Dryopteris* Phloroglucinols

Compound	Virus	IC50 ( $\mu$ M)	Reference
Dryocrassin ABBA	SARS-CoV-2	-	<a href="#">[2][5]</a>
Dryocrassin ABBA	SARS-CoV	-	<a href="#">[2][5]</a>
Dryocrassin ABBA	MERS-CoV	-	<a href="#">[2][5]</a>
Dryatraol C	Respiratory Syncytial Virus	11.9	<a href="#">[3][6]</a>
Dryatraol C	Influenza A (H1N1)	5.5	<a href="#">[3][6]</a>
Dryatraols F-H	Herpes Simplex Virus 1	2.6 - 6.3	<a href="#">[3][6]</a>

The antiviral mechanism of these compounds is under investigation, with some evidence suggesting interference with viral entry and replication. For instance, Dryocrassin ABBA and Filixic acid ABA have been found to inhibit the main protease of SARS-CoV-2.[\[2\]](#)[\[5\]](#)

## Antioxidant Activity

**Flavaspidic acids** have demonstrated notable antioxidant properties in various in vitro assays.

### Quantitative Antioxidant Data for **Flavaspidic Acids**

Compound	Assay	IC50 (μM)	Reference
Flavaspidic acid PB	DPPH radical scavenging	71.7	<a href="#">[7]</a>
Flavaspidic acid AB	DPPH radical scavenging	76.3	<a href="#">[7]</a>
Flavaspidic acid PB	Superoxide radical scavenging	58.6	<a href="#">[7]</a>
Flavaspidic acid AB	Superoxide radical scavenging	64.4	<a href="#">[7]</a>
Flavaspidic acid PB	Lipid peroxidation inhibition	12.9	<a href="#">[7]</a>
Flavaspidic acid AB	Lipid peroxidation inhibition	13.1	<a href="#">[7]</a>

## Anti-inflammatory Activity

The anti-inflammatory potential of **Flavaspidic acid** is an emerging area of research. While direct IC50 values for **Flavaspidic acid** are not readily available, synthetic phloroglucinol derivatives have been shown to inhibit key inflammatory mediators.

### Quantitative Anti-inflammatory Data for Phloroglucinol Derivatives

Compound	Target	IC50 (μM)	Reference
Diacylphloroglucinol	iNOS	19.0	[8][9][10]
Alkylated acylphloroglucinol	iNOS	19.5	[8][9][10]
Diacylphloroglucinol	NF-κB	34.0	[8][9][10]
Alkylated acylphloroglucinol	NF-κB	37.5	[8][9][10]

## Anticancer Activity

Several phloroglucinol derivatives isolated from *Dryopteris* species have exhibited cytotoxic activity against various cancer cell lines.

### Quantitative Anticancer Data for *Dryopteris* Phloroglucinols

Compound/Extract	Cell Line	IC50	Reference
Dryopteris erythrosora extract	AGS	19.44 μg/mL	[11][12]
Dryopteris erythrosora extract	SW-480	24.97 μg/mL	[11][12]
Dryopteris erythrosora extract	MCF-7	76.90 μg/mL	[11][12]
Acylphloroglucinol-nerolidol meroterpenoids	MDA-MB-231	1.22 - 27.43 μM	[13]
Norflavaspidic acid AB	Reh (human leukemia)	32.2 μg/mL	[14][15]
Flavaspidic acid AP	Reh (human leukemia)	8.0 μg/mL	[16]

## Pharmacokinetics

Detailed pharmacokinetic data for **Flavaspidic acid** are currently unavailable. However, studies on the related phloroglucinol, Dryocrassin ABBA, provide some initial insights into the potential ADME profile of this class of compounds.

### Pharmacokinetic Parameters of Dryocrassin ABBA

Parameter	Value	Reference
Half-life (in vivo)	5.5 - 12.6 h	<a href="#">[2]</a> <a href="#">[5]</a>
Plasma Exposure (AUC)	19.3 - 65 µg·h/mL	<a href="#">[2]</a> <a href="#">[5]</a>
Microsomal Stability	Good	<a href="#">[2]</a> <a href="#">[5]</a>
hERG Inhibition	Low	<a href="#">[2]</a> <a href="#">[5]</a>
CYP450 Inhibition	Low	<a href="#">[2]</a> <a href="#">[5]</a>

Further research is required to elucidate the specific absorption, distribution, metabolism, and excretion pathways of **Flavaspidic acid**.

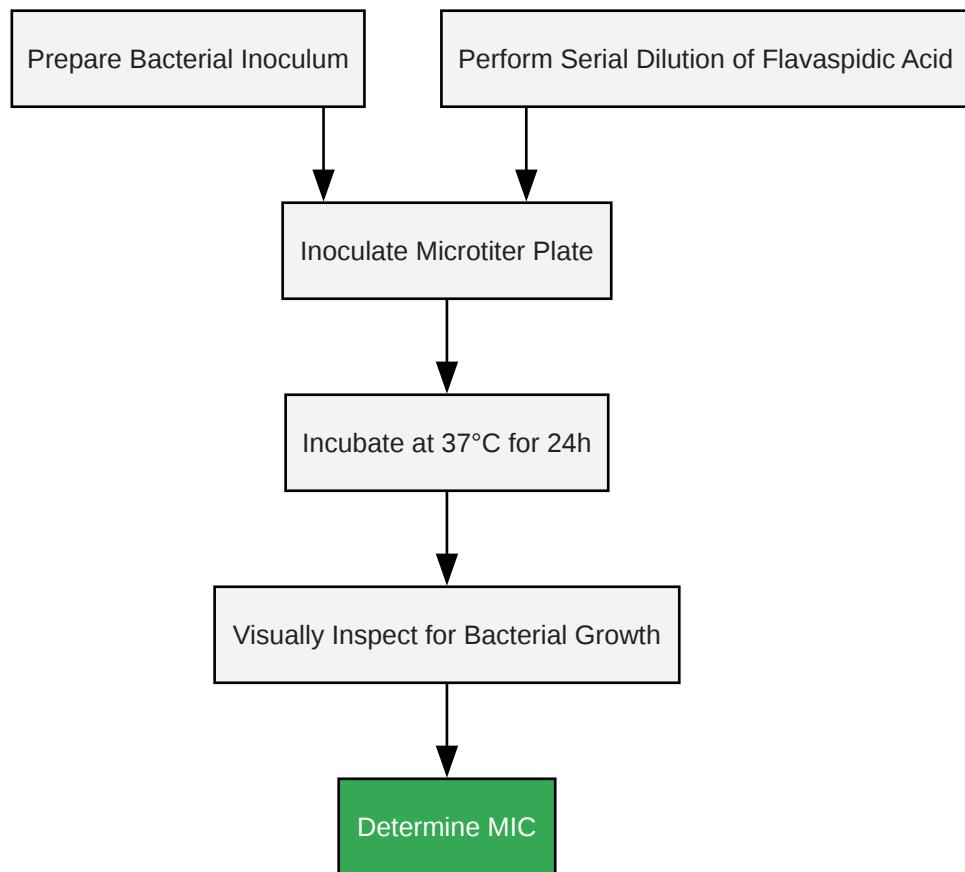
## Toxicology and Safety

The toxicological profile of **Flavaspidic acid** is not yet fully characterized. The oral LD50 in mice has been reported to be 690 mg/kg.[\[1\]](#) For the related compound, Dryocrassin ABBA, a 5-day repeated-dose toxicity study in mice suggested an approximate lethal dose of >10 mg/kg.[\[2\]](#)[\[5\]](#) More extensive toxicological studies, including genotoxicity, carcinogenicity, and reproductive toxicity assessments, are necessary to establish a comprehensive safety profile for **Flavaspidic acid**.

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized workflows for key assays mentioned in this guide.

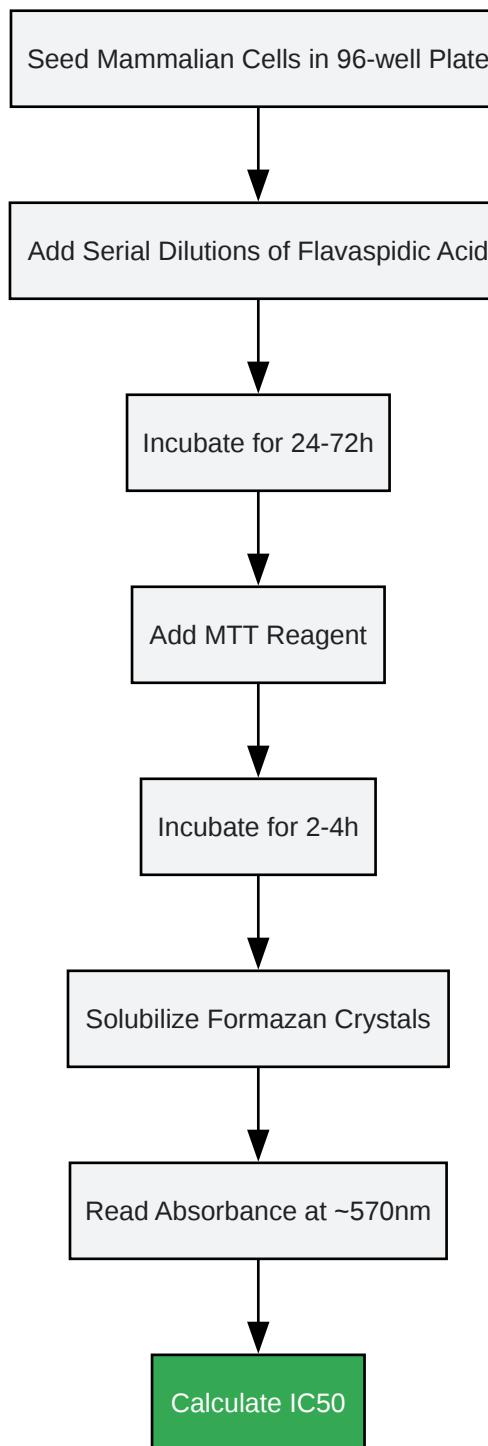
### Workflow for Determining Minimum Inhibitory Concentration (MIC)



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Caption: Workflow for MIC determination.

General Workflow for In Vitro Cytotoxicity Assay (MTT Assay)



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